molecular formula C9H11ClN2O2 B3065261 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea CAS No. 34637-13-3

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea

Cat. No.: B3065261
CAS No.: 34637-13-3
M. Wt: 214.65 g/mol
InChI Key: LCKMGLYSTXRASG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea is a chlorinated phenylurea compound of interest in environmental and chemical research. This substance is recognized as a metabolite or transformation product in the degradation pathway of certain phenylurea herbicides . As such, it is a valuable reference standard for researchers analyzing the environmental fate and breakdown processes of organic pollutants, particularly through advanced oxidation processes (AOPs) and other treatment methods . Compounds within the phenylurea herbicide class are known to act as inhibitors of photosynthesis by blocking the electron transport chain in Photosystem II . While the specific biological activity of this compound may vary, its structure suggests potential for use in biochemical studies related to plant physiology and phytotoxicity. Researchers utilize this chemical to investigate metabolic pathways, environmental persistence, and the ecotoxicological profile of herbicide degradation products. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-6-3-4-8(13)7(10)5-6/h3-5,13H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKMGLYSTXRASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956130
Record name N'-(3-Chloro-4-hydroxyphenyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34637-13-3
Record name Urea, N-(3-chloro-4-hydroxyphenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034637133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3-Chloro-4-hydroxyphenyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-chloro-4-hydroxyaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy-substituted phenyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .
  • Reactivity Studies : It can undergo oxidation to form quinone derivatives or reduction to yield hydroxy-substituted phenyl derivatives, making it useful for studying reaction mechanisms and reactivity patterns in organic chemistry .

Biology

  • Cellular Processes : Research indicates that 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea may influence cellular processes by modulating enzyme activities. Its structure enables specific interactions with biological targets, which can lead to potential therapeutic effects .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by binding to their active sites, thus altering their activity and potentially offering insights into drug design .

Medicine

  • Therapeutic Potential : Investigations into the anti-inflammatory and antimicrobial properties of this compound are ongoing. Its unique chemical structure suggests potential applications in developing new pharmaceuticals targeting various diseases .
  • Case Studies : Clinical studies have explored its effects on specific cellular pathways, highlighting its potential role in treating inflammatory conditions .

Herbicide Development

This compound is part of the class of phenylureas used in herbicides. Its efficacy in controlling broadleaf and grassy weeds has made it significant in agricultural practices .

Herbicide NameActive IngredientApplication
DiuronN-(3,4-Dichlorophenyl)-N,N-dimethylureaNon-selective herbicide for vegetation control
Metoxuron3-(3-Chloro-4-methoxyphenyl)-1,1-dimethylureaSelective herbicide for certain crops

Material Science

The compound's properties make it suitable for developing new materials. It can be utilized in coatings and polymers due to its stability and reactivity .

Environmental Impact

Research has also focused on the environmental fate of compounds like this compound when used as herbicides. Studies show that they can persist in soil environments, impacting microbial communities and overall soil health .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the chloro and hydroxy groups allows for specific interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Chlorine substitution patterns influence herbicidal activity. Diuron (3,4-diCl) exhibits broader activity due to stronger electron-withdrawing effects, while monuron (4-Cl) is less persistent .
  • Methoxy (OCH₃) vs. hydroxyl (OH) groups : Metoxuron’s methoxy group improves stability against oxidation compared to the hydroxylated derivative, which is prone to further degradation .

Research Findings and Implications

Transformation Products: this compound is a key intermediate in diuron degradation, detected in runoff water and façade coatings, emphasizing its environmental prevalence .

Toxicity Profile: While less herbicidal than diuron, its hydroxylated structure may interact with non-target organisms, warranting further ecotoxicological studies .

Analytical Detection : Advanced methods like LC-HRMS and HPLC are critical for identifying trace levels of this compound and its analogs in environmental samples .

Comparative Stability : The hydroxyl group increases susceptibility to photodegradation compared to methoxy-substituted metoxuron, suggesting divergent environmental fates .

Biological Activity

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea is a compound of significant interest in various fields of scientific research, particularly due to its biological activity. This article delves into the biological effects, mechanisms of action, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydroxy group on the phenyl ring, which contribute to its unique reactivity and biological interactions. The molecular formula is C10H12ClN2OC_{10}H_{12}ClN_{2}O with a molecular weight of approximately 216.67 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular processes:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, modulating their activity. This is particularly relevant in biochemical pathways where such enzymes play critical roles.
  • Cellular Effects : Research indicates that it may affect cellular processes such as proliferation and apoptosis, although specific pathways require further elucidation.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be compared with other compounds in the same category.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Control (Standard Antibiotic)E. coli8 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.

Case Studies and Research Findings

A variety of studies have focused on the biological activity of this compound:

  • Study A : Investigated its effects on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
  • Study B : Explored its antimicrobial properties against clinical isolates of resistant bacteria, showing promising results in overcoming resistance mechanisms.

Environmental Impact and Degradation

Research into the environmental fate of this compound reveals its transformation pathways in various ecosystems. For instance:

  • Biodegradation Studies : The compound undergoes degradation via microbial action in soil and water environments. The primary metabolites formed include hydroxyphenyl derivatives, which retain some biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity
3-Chloro-4-hydroxyphenylacetic acidModerate antimicrobial activity
3-Chloro-4-hydroxyphenylglycineLow anti-inflammatory effects
This compound High antimicrobial and anti-inflammatory potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea
Reactant of Route 2
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3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea

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